molecular formula C18H17Br B11944955 11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene

11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene

Cat. No.: B11944955
M. Wt: 313.2 g/mol
InChI Key: HTQUPSQXOWUIAK-UHFFFAOYSA-N
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Description

11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene is an organic compound that belongs to the class of bromomethyl derivatives. This compound is characterized by the presence of a bromomethyl group attached to a dihydroethanoanthracene framework. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene typically involves the bromomethylation of the corresponding anthracene derivative. One common method involves the reaction of the anthracene derivative with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically proceed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: The major product is the corresponding methyl derivative.

Mechanism of Action

The mechanism of action of 11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce different functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(Bromomethyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene is unique due to its specific structural framework, which combines the reactivity of the bromomethyl group with the stability and rigidity of the dihydroethanoanthracene core. This combination makes it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C18H17Br

Molecular Weight

313.2 g/mol

IUPAC Name

15-(bromomethyl)-16-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene

InChI

InChI=1S/C18H17Br/c1-11-16(10-19)18-14-8-4-2-6-12(14)17(11)13-7-3-5-9-15(13)18/h2-9,11,16-18H,10H2,1H3

InChI Key

HTQUPSQXOWUIAK-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)CBr

Origin of Product

United States

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